3-Chloro-4-(2-nitrophenyl)-1H-pyrrole
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Overview
Description
3-Chloro-4-(2-nitrophenyl)-1H-pyrrole is a phenylpyrrole derivative that contains a chlorine atom and a nitro group. This compound is known for its significant biological activities, particularly its antifungal properties. It is a member of the class of pyrroles, which are heterocyclic aromatic organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-nitrophenyl)-1H-pyrrole typically involves the chlorination of L-tryptophan followed by a series of enzymatic steps. The process begins with the conversion of L-tryptophan to 7-chloro-L-tryptophan using tryptophan 7-halogenase. This is followed by ring rearrangement and decarboxylation to form monodechloroaminopyrrolnitrin, which is then chlorinated to form aminopyrrolnitrin. Finally, the amino group is oxidized to form the nitro group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation using genetically engineered strains of Corynebacterium glutamicum. This method involves the expression of genes encoding the necessary enzymes for the biosynthesis of the compound from L-tryptophan .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
3-Chloro-4-(2-nitrophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its antifungal and antibacterial properties.
Medicine: Potential use in the development of new antimicrobial agents.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The antifungal properties of 3-Chloro-4-(2-nitrophenyl)-1H-pyrrole are believed to result from the inhibition of the electron transport system in fungi. This compound interferes with the normal function of the mitochondrial respiratory chain, leading to the disruption of energy production and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrrolnitrin: Another phenylpyrrole derivative with similar antifungal properties.
Fenpiclonil: A synthetic fungicide related to pyrrolnitrin.
Fludioxonil: Another synthetic fungicide chemically related to pyrrolnitrin.
Uniqueness
3-Chloro-4-(2-nitrophenyl)-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. Its combination of a chlorine atom and a nitro group on the phenyl ring enhances its antifungal efficacy .
Properties
CAS No. |
7123-69-5 |
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Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
3-chloro-4-(2-nitrophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-6-12-5-8(9)7-3-1-2-4-10(7)13(14)15/h1-6,12H |
InChI Key |
LYGHLLPOXFAOOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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